O-Decylhydroxylamine

Thermal stability Process chemistry Storage conditions

Select this C10 alkoxyamine specifically when your application demands high lipophilicity (XLogP3 4.4, LogP 3.72) and nonpolar phase partitioning. Its extended decyl chain outperforms short-chain analogs in hexane/toluene systems, lubricant compatibility, and hydrophobic film persistence—making it essential for nonpolar organic synthesis, fuel/lubricant additives, and long-term corrosion inhibition.

Molecular Formula C10H23NO
Molecular Weight 173.3 g/mol
CAS No. 29812-79-1
Cat. No. B3381999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Decylhydroxylamine
CAS29812-79-1
Molecular FormulaC10H23NO
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCON
InChIInChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-9-10-12-11/h2-11H2,1H3
InChIKeyMQNAOOIFODUDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Decylhydroxylamine (CAS 29812-79-1): Procurement-Grade Technical Baseline for Scientific and Industrial Selection


O-Decylhydroxylamine (CAS 29812-79-1, molecular formula C10H23NO, molecular weight 173.3 g/mol) is an O-alkylhydroxylamine derivative characterized by a straight-chain ten-carbon decyl group attached to the oxygen atom of the hydroxylamine moiety [1]. It exists as a free base with a predicted pKa of 4.96±0.70 and density of 0.850±0.06 g/cm³ . This compound is functionally classified as an alkoxyamine and is primarily employed as a synthetic intermediate, radical scavenger, and polymerization inhibitor . Unlike its short-chain or aromatic analogs, the extended C10 alkyl chain confers substantially enhanced solubility in nonpolar media and hydrocarbon-based systems, a property that directly governs its utility in applications where phase partitioning dictates performance .

Why O-Decylhydroxylamine Cannot Be Substituted by Generic O-Alkylhydroxylamines: Chain-Length-Dependent Activity and Physicochemical Divergence


Within the O-alkylhydroxylamine series, alkyl chain length is not merely a descriptive parameter but a primary determinant of biological activity, enzyme inhibition potency, and physicochemical behavior. Structure-activity relationship (SAR) studies on diamine oxidase (DAO) inhibition have conclusively demonstrated that longer straight-chain O-alkylhydroxylamines exhibit reduced inhibitory activity compared to shorter-chain derivatives, establishing a negative correlation between chain length and enzyme access [1]. Conversely, the extended C10 chain of O-decylhydroxylamine confers a calculated XLogP3 value of 4.4, representing a marked increase in lipophilicity relative to short-chain homologs . This divergence means that substituting a shorter-chain analog (e.g., O-methylhydroxylamine or O-ethylhydroxylamine) will produce fundamentally different outcomes: altered enzyme inhibition profiles in biological assays, different partition coefficients in biphasic reaction systems, and incompatible solubility characteristics in nonpolar media. Furthermore, thermal stability varies significantly across the homologous series, with longer-chain derivatives demonstrating greater thermal robustness than their shorter-chain counterparts . These chain-length-dependent properties preclude generic interchangeability and necessitate compound-specific selection.

O-Decylhydroxylamine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Thermal Stability Comparison: O-Decylhydroxylamine vs. O-Methoxyhydroxylamine

O-Decylhydroxylamine demonstrates superior thermal stability compared to shorter-chain O-alkylhydroxylamines. It is reported to be stable up to 100°C, whereas O-methoxyhydroxylamine undergoes decomposition at approximately 60°C . This difference in thermal robustness is a critical consideration for synthetic protocols involving elevated temperatures and for establishing appropriate storage and shipping conditions.

Thermal stability Process chemistry Storage conditions

Lipophilicity Differentiation: O-Decylhydroxylamine vs. Short-Chain Homologs

O-Decylhydroxylamine exhibits a calculated XLogP3 value of 4.4 and a LogP of approximately 3.72 . While direct LogP values for shorter-chain O-alkylhydroxylamines are not always collated in the same sources, the established relationship between alkyl chain length and lipophilicity indicates that O-decylhydroxylamine is substantially more hydrophobic than O-methylhydroxylamine (estimated LogP ~0.1) and O-ethylhydroxylamine (estimated LogP ~0.5-0.8). This quantitative lipophilicity difference directly translates to enhanced solubility in nonpolar organic solvents and hydrocarbon-based systems .

Lipophilicity LogP Nonpolar solubility Partitioning

Structure-Activity Relationship in Diamine Oxidase Inhibition: Chain-Length-Dependent Potency

In a systematic structure-activity relationship (SAR) study of O-alkylhydroxylamines on canine colonic epithelium, longer straight-chain compounds were found to be less active than shorter-chain derivatives as diamine oxidase inhibitors [1]. While O-decylhydroxylamine itself was not the most potent inhibitor in this series, its inclusion in the SAR analysis provided critical data establishing the negative correlation between chain length and inhibitory activity. Specifically, the study concluded that branched compounds are less active than straight-chain counterparts, greater steric bulk decreases activity, and longer straight-chain compounds are less active than shorter-chain derivatives [1][2]. This SAR knowledge enables researchers to select O-decylhydroxylamine specifically when reduced DAO inhibitory activity is desired, or conversely, to avoid it when maximal enzyme inhibition is required.

Diamine oxidase inhibition Histamine potentiation Structure-activity relationship Enzyme assay

O-Decylhydroxylamine: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Synthetic Intermediate in Nonpolar Organic Reaction Systems

O-Decylhydroxylamine is optimally deployed as a reagent in organic synthesis reactions conducted in nonpolar or hydrocarbon-based solvent systems, where its XLogP3 of 4.4 and LogP of 3.72 confer markedly enhanced solubility compared to short-chain O-alkylhydroxylamines . Applications include the formation of nitroso compounds via oxidation and the production of primary amines via reduction . The enhanced nonpolar solubility makes it particularly suitable for reactions in hexanes, toluene, or mineral oil matrices, where polar short-chain homologs would exhibit poor partitioning and reduced effective concentration in the reaction phase. Procurement for this scenario should prioritize O-decylhydroxylamine over shorter-chain alternatives when the reaction medium is predominantly nonpolar.

Lubricant and Fuel Additive Formulation for Friction Reduction

O-Decylhydroxylamine serves as a precursor or component in polyhydroxy-containing hydrocarbylamine additives for lubricant and liquid fuel compositions. Patent literature documents that such amines, when added to lubricants or liquid fuels, reduce friction between contacting metal surfaces and can reduce fuel consumption in internal combustion engines [1]. The long C10 alkyl chain of O-decylhydroxylamine provides compatibility with hydrocarbon-based lubricant base stocks, distinguishing it from shorter-chain hydroxylamine derivatives that would lack the requisite solubility and film-forming properties in nonpolar lubricant matrices . Procurement for tribological applications should prioritize the C10 chain length over shorter-chain analogs to ensure formulation compatibility and functional performance.

Research Tool for Diamine Oxidase (DAO) Structure-Activity Studies

O-Decylhydroxylamine functions as a valuable comparator compound in structure-activity relationship (SAR) investigations of diamine oxidase (DAO) inhibition. Systematic SAR studies have established that longer straight-chain O-alkylhydroxylamines exhibit reduced DAO inhibitory activity relative to shorter-chain derivatives, and that branched compounds are less active than their straight-chain counterparts [2][3]. O-Decylhydroxylamine, with its C10 straight-chain structure, serves as a critical data point for defining the spatial and steric constraints of the DAO active site. Procurement for enzymatic SAR studies should select O-decylhydroxylamine when a reduced-activity, long-chain comparator is required to establish the negative correlation between alkyl chain length and enzyme access.

Corrosion Inhibitor Component in Industrial Formulations

O-Decylhydroxylamine is cited as a corrosion inhibitor component in industrial applications, including antirust agent formulations [4]. The compound's long alkyl chain facilitates the formation of protective hydrophobic films on metal surfaces, a property that distinguishes it from more water-soluble short-chain hydroxylamine derivatives that lack the capacity to form durable barrier layers in aqueous or humid environments. Procurement for corrosion inhibition applications should favor O-decylhydroxylamine over shorter-chain alternatives specifically when long-term surface protection in hydrocarbon-containing or mixed-phase systems is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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